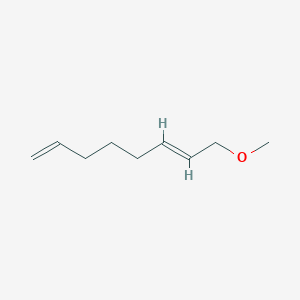

1,6-Octadiene, 8-methoxy-

Description

Contextual Significance in Organic Chemistry

The significance of 1,6-Octadiene (B1609464), 8-methoxy- in organic chemistry lies in its potential as a versatile building block for the synthesis of more complex molecules. ontosight.ai The two double bonds provide reactive sites for a variety of chemical transformations, including addition reactions, cyclizations, and polymerizations. The presence of the methoxy (B1213986) group (-OCH3) at the 8-position introduces an ether functionality, which can influence the molecule's reactivity and physical properties. ontosight.ai

This compound and its derivatives are particularly valuable as intermediates in the synthesis of natural products and pharmaceuticals. ontosight.ai The strategic placement of functional groups allows for the construction of intricate molecular architectures. For instance, the double bonds can participate in pericyclic reactions, which are powerful tools for stereocontrolled synthesis.

Furthermore, derivatives of 1,6-octadiene have been explored as monomers or comonomers in polymerization reactions. ontosight.ai For example, 8-methoxy-1,6-octadiene can act as a comonomer with maleic anhydride (B1165640) to produce polymers with substantial molecular weights. The resulting polymers may exhibit unique properties, such as enhanced elasticity and durability, making them suitable for applications in materials science.

Isomeric Considerations and Nomenclature in Research Literature

The nomenclature and isomeric possibilities of 1,6-Octadiene, 8-methoxy- are important considerations for its unambiguous identification in scientific literature. The name "1,6-Octadiene, 8-methoxy-" specifies an eight-carbon chain with double bonds starting at the first and sixth positions and a methoxy group attached to the eighth carbon.

However, various synonyms and isomeric forms are encountered in chemical databases and research articles. Some of the alternative names for this compound include:

8-Methoxy-1,6-octadiene cymitquimica.com

Methyl 2,7-octadienyl ether cymitquimica.com

Ether, methyl 2,7-octadienyl cymitquimica.com

1-Methoxy-2,7-octadiene (B8591526) cymitquimica.com

The presence of double bonds at the C1-C2 and C6-C7 positions allows for the possibility of stereoisomerism. Specifically, the double bond at the C6-C7 position can exist as either the cis (Z) or trans (E) isomer. The specific stereochemistry can significantly impact the molecule's physical properties and its behavior in chemical reactions. For instance, the stereoselectivity of cyclization reactions involving 1,6-dienes is highly dependent on the substitution pattern and the geometry of the double bonds. Computational studies have shown that for some unactivated 1,6-dienes, the cyclization preferentially yields the cis product due to lower strain energy and favorable orbital interactions in the transition state.

Historical Development of Research on the Compound and Related Structures

Research on dienes and their derivatives has a long history in organic chemistry. Early investigations often focused on understanding their fundamental reactivity and exploring their use in synthesis. A significant advancement in the synthesis of octadiene derivatives was the development of palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol (B129727), which provides a route to compounds like 8-methoxy-1,6-octadiene.

The study of pericyclic reactions, which gained prominence in the mid-20th century, provided a theoretical framework for understanding the stereochemical outcomes of reactions involving dienes. This understanding has been crucial for the strategic use of 1,6-dienes in the synthesis of complex target molecules.

More recently, research has focused on the development of new catalytic methods for the selective transformation of dienes. For example, enantioselective catalysis has enabled the synthesis of chiral molecules from achiral diene starting materials. The use of allenes and dienes as chiral allylmetal pronucleophiles in catalytic enantioselective additions to various electrophiles represents a rapidly growing area of research, offering novel transformations not seen in classical allyl metal chemistry. nih.govresearchgate.net These advancements continue to expand the synthetic utility of dienes like 1,6-Octadiene, 8-methoxy- and their derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(6E)-8-methoxyocta-1,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJJHRIQVWIQGL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336622 | |

| Record name | (6E)-8-Methoxy-1,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-49-8, 35702-75-1 | |

| Record name | 1,6-Octadiene, 8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014543498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Methoxy-1,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Octadiene, 8 Methoxy

Catalytic Telomerization of 1,3-Butadiene (B125203) with Methanolnih.govrsc.org

Overview of Palladium-Catalyzed Systemsnih.gov

Palladium-based catalysts are the most effective and widely studied systems for the telomerization of 1,3-butadiene with methanol (B129727). nih.govrsc.org The catalytic cycle generally starts with a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) acetylacetonate (B107027) (Pd(acac)2). wikipedia.orgrsc.org This Pd(0) center coordinates with two molecules of 1,3-butadiene, which then undergo oxidative coupling to form a key intermediate, a ligand-palladium-(η3,η1-octadienediyl) species. rsc.org

This intermediate is then protonated by methanol, typically at the C6 position, to yield a ligand-palladium-(η3,η2-octadienediyl) complex. rsc.org The final step involves the nucleophilic attack of the methoxide (B1231860) group at one of the terminal carbons of the allylic system. researchgate.net Attack at the C1 position results in the formation of the desired linear product, 1,6-Octadiene (B1609464), 8-methoxy-, while attack at the C3 position leads to the branched isomer. rsc.org The choice of ligand plays a crucial role in steering the reaction's selectivity towards the linear product. rsc.org

Traditional Triarylphosphine Ligands in Telomerizationrsc.org

Historically, triarylphosphines, and particularly triphenylphosphine (B44618) (PPh3), have been the workhorse ligands for palladium-catalyzed telomerization. rsc.org These ligands are relatively inexpensive and readily available, making them suitable for industrial applications, such as the Dow process for producing 1-octene (B94956), which uses 1-methoxy-2,7-octadiene (B8591526) as a key intermediate. rsc.org

However, catalyst systems employing simple triphenylphosphine often exhibit only moderate efficiency and unsatisfactory selectivity between the desired linear product and the branched isomer. rsc.org To enhance performance, research has focused on modifying the electronic and steric properties of triarylphosphine ligands. For instance, introducing electron-withdrawing groups to the phenyl rings can impact catalyst activity and selectivity. epa.gov Despite these modifications, the search for more robust and efficient catalytic systems has led to the exploration of advanced ligand designs. rsc.org

| Ligand | Catalyst System | Conversion (%) | Selectivity for 1-MODE (%) | Reference |

| Triphenylphosphine (PPh3) | Pd(OAc)2/PPh3 | Moderate | Moderate | rsc.org |

| P(C6H4-2-OMe)2(C6H5) | Pd/Ligand | High | 94 | epa.gov |

Advanced Ligand Design for Enhanced Selectivity and Conversionnih.gov

To overcome the limitations of traditional phosphine (B1218219) ligands, significant research has been directed towards developing novel ligands that can provide higher activity, selectivity, and catalyst stability. rsc.org These advanced designs often focus on creating specific steric and electronic environments around the palladium center.

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for the palladium-catalyzed telomerization of butadiene. nih.govresearchgate.net Compared to phosphines, NHCs are stronger sigma-donors, which forms a more stable palladium-ligand bond. nih.gov This increased stability contributes to higher catalyst longevity and performance, even at very low catalyst loadings. nih.gov

Palladium-NHC complexes generally exhibit greater activity and productivity than their phosphine counterparts. researchgate.net For example, in situ catalysts generated from imidazolium (B1220033) salts like IMes·HCl with a palladium source show high activity. researchgate.net These catalysts have demonstrated the ability to achieve excellent yields and selectivity for 1-methoxy-2,7-octadiene under various conditions, including solvent-free systems. researchgate.net The steric bulk of the NHC ligand can be tuned by changing the substituents on the nitrogen atoms, allowing for fine control over the catalyst's selectivity. researchgate.netresearchgate.net

| Ligand Precursor | Palladium Source | Temperature (°C) | Conversion (%) | Selectivity for 1-MODE (%) | Reference |

| IMes·HCl | Pd(dba)2 | 80 | >99 | 98 | researchgate.net |

| IPr·HCl | Pd(OAc)2 | 80 | >99 | 97 | researchgate.net |

| Six-membered ring NHC | (NHC)Pd(II)(η3-cinnamyl)Cl | 60 | 97.4 | 93.3 | researchgate.net |

The use of sterically bulky or "encumbered" ligands is another effective strategy to control the outcome of the telomerization reaction. researchgate.net These ligands can create a crowded environment around the metal center, which influences the coordination of substrates and the regioselectivity of the nucleophilic attack. researchgate.net

Oxaphosphaadamantane ligands, which possess a rigid and bulky cage-like structure, have been successfully applied in this reaction. By modifying the substituents on these ligands, it is possible to achieve high conversion of butadiene and excellent selectivity for 1-methoxy-2,7-octadiene. researchgate.net For example, a catalyst formed from a Pd(II) precursor and 1,3,5,7-tetramethyl-6-(2-methoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane converted 96% of butadiene with 94% selectivity for the desired linear product at 70 °C. researchgate.net However, some sterically hindered phosphines, such as tricyclohexylphosphine, may unfavorably promote the formation of 1,3,7-octatriene (B13812992) as a byproduct. rsc.org

| Ligand | Temperature (°C) | Conversion (%) | Selectivity for 1-MODE (%) | Reference |

| 1,3,5,7-tetramethyl-6-(2-methoxyphenyl)-2,4,8-trioxa-6-phosphaadamantane | 70 | 96 | 94 | researchgate.net |

| Triisopropylphosphine | 60 | Moderate | Low (favors 1,3,7-octatriene) | rsc.org |

| Tricyclohexylphosphine | 60 | Moderate | Low (favors 1,3,7-octatriene) | rsc.org |

Role of Cocatalysts in Methanol Telomerization Reactionsnih.govresearchgate.net

In the context of palladium-catalyzed telomerization, the term "cocatalyst" can refer to substances that are essential for the catalytic cycle to proceed efficiently but are not the primary ligand or palladium source. Often, a basic additive is required. rsc.org In the telomerization of butadiene with methanol, a base such as sodium hydroxide (B78521) (NaOH) or the sodium salt of the alcohol (sodium methoxide, NaOMe) is frequently used. rsc.org

Mechanistic Investigations of Catalytic Telomerization

The synthesis of 1,6-octadiene, 8-methoxy- via the palladium-catalyzed telomerization of 1,3-butadiene with methanol is a process of significant industrial interest, valued for its high atom economy. researchgate.net Extensive research has focused on elucidating the underlying reaction mechanism to improve catalyst efficiency and selectivity. This involves a combination of experimental observations and detailed computational studies.

Proposed Catalytic Cycles and Intermediate Species

The catalytic telomerization is understood to proceed through a cycle initiated by a Pd(0) species, which is coordinated to a ligand, typically a phosphine or an N-heterocyclic carbene (NHC). researchgate.netnih.gov The generally accepted mechanism involves several key steps and intermediate species that have been identified or proposed based on experimental and computational evidence. researchgate.netchinesechemsoc.org

The catalytic cycle is proposed to begin with the coordination of two molecules of 1,3-butadiene to the ligated Pd(0) catalyst, forming a complex such as A (LPd(C₄H₆)₂). researchgate.netnih.gov This is followed by a critical C-C bond-forming step, an oxidative coupling of the two butadiene molecules, which generates a key intermediate: a bis-π-allyl-palladium(II) species, often denoted as intermediate B (LPd(η³,η³-C₈H₁₂)). researchgate.netchinesechemsoc.org This intermediate has been observed and characterized experimentally. researchgate.net

Subsequent protonation of intermediate B , typically by the nucleophile (methanol), leads to the formation of an octadienyl-palladium(II) cationic complex, intermediate C ([LPd(η³-C₈H₁₃)]⁺). researchgate.netnih.gov This species exists in equilibrium between several isomers. nih.gov The final step of the cycle involves the nucleophilic attack of the methoxide ion (CH₃O⁻) on the octadienyl ligand of intermediate C . researchgate.net This attack can occur at two different positions, leading to the formation of the desired linear product, 1,6-octadiene, 8-methoxy- (also known as 1-methoxy-2,7-octadiene), or the branched isomer, 3-methoxy-1,7-octadiene. researchgate.net This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Besides the primary regioisomers, minor byproducts such as 1,3,7-octatriene and 4-vinylcyclohexene (B86511) (from a competing Diels-Alder reaction) can also be formed, though their chemoselectivity is generally low. researchgate.net

Computational Chemistry (DFT) Approaches to Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of the telomerization reaction pathway, providing insights into the structures and energies of transient intermediates and transition states that are difficult to study experimentally.

Computational studies have explored the initial coordination of the two 1,3-butadiene molecules to the palladium center. nih.gov DFT calculations show that the C-C coupling step is most favorable, both kinetically and thermodynamically, when it proceeds from a complex where one butadiene molecule is in a trans conformation and the other is in a cis conformation, both arranged in a syn orientation on the palladium catalyst. nih.gov

Following the C-C coupling, the resulting bis-allyl intermediate B is a chelated species where the C₈ chain is bound to the palladium at two points. The subsequent protonation leads to intermediate C , an octadienyl-palladium complex where the C₈ chain acts as a single allyl-type ligand. DFT calculations indicate that intermediate C exists as an equilibrium of its two most stable isomers. nih.gov This dynamic equilibrium between different coordinated forms and isomeric intermediates represents a fundamental aspect of the catalytic cycle's chelation and dechelation dynamics, influencing the accessibility of different pathways for nucleophilic attack.

The final product-forming step involves the external nucleophilic attack of a methoxide anion on the allyl terminus of intermediate C . researchgate.net DFT modeling of this step is crucial for understanding the origins of regioselectivity. The calculations analyze the energy barriers associated with the attack at the two electronically distinct terminal carbon atoms of the octadienyl ligand. The attack at one terminus leads to the linear ether (1,6-octadiene, 8-methoxy-), while attack at the other results in the branched isomer. researchgate.net

Chemoselectivity, the preference for the formation of telomers over other byproducts like 1,3,7-octatriene, is also influenced by the relative energy barriers of the competing reaction pathways. The deprotonation of intermediate C at the C4 position of the octadienyl chain, which would lead to 1,3,7-octatriene, is shown to be a less favorable pathway compared to the nucleophilic attack by methoxide. researchgate.net

Optimization of Reaction Conditions and Catalyst Performance

The efficiency, productivity, and selectivity of the synthesis of 1,6-octadiene, 8-methoxy- are highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters include the choice of ligand, catalyst precursor, temperature, and catalyst loading.

Research has shown that the ligand bound to the palladium center plays a pivotal role. While triphenylphosphine (PPh₃) is a commonly used ligand, novel phosphine ligands have been developed that significantly enhance performance. rsc.org For instance, difuryl-alkyl-phosphines, particularly the n-propyl derivative, have been identified as optimal ligands, enabling the synthesis of 1,6-octadiene, 8-methoxy- in quantitative yields with high purity at ambient temperatures and very low (0.001 mol%) palladium concentrations. rsc.org Similarly, tris-(o-methoxyphenyl)phosphine (TOMPP) has proven to be a highly effective ligand, achieving high yields in short reaction times. rsc.org The use of N-heterocyclic carbene (NHC) ligands has also been explored, showing high activity and selectivity. nih.govresearchgate.net

The effect of temperature is also critical. Studies with an optimized palladium-difuryl-n-propyl-phosphine catalyst showed that the ideal temperature was 25 °C. rsc.org At lower temperatures (0 °C), the reaction yield was significantly reduced, while at higher temperatures (70 °C or 90 °C), the yield of the desired product also decreased. rsc.org

The table below summarizes the performance of different palladium-based catalytic systems under various conditions for the telomerization of 1,3-butadiene with methanol.

Table 1: Performance of Various Palladium Catalysts in the Telomerization of 1,3-Butadiene with Methanol

| Catalyst System (Pd Precursor + Ligand) | Temp. (°C) | Catalyst Loading (mol% Pd) | Yield of 1,6-Octadiene, 8-methoxy- (%) | Selectivity (linear:branched) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ + PPh₃ | 25 | 0.001 | 50 | - | rsc.org |

| Pd(OAc)₂ + Tri(furan-2-yl)phosphine (TFP) | 25 | 0.001 | 46 | - | rsc.org |

| Pd(OAc)₂ + Difuryl-n-propyl-phosphine | 25 | 0.001 | 95 | 98:2 | rsc.org |

| Pd(OAc)₂ + Difuryl-n-propyl-phosphine | 0 | 0.001 | 10 | - | rsc.org |

| Pd(OAc)₂ + Difuryl-n-propyl-phosphine | 70 | 0.001 | 52 | - | rsc.org |

| Pd(acac)₂ + TOMPP | 60 | 0.001 | >98 | 98:2 | rsc.org |

This table is interactive. Users can sort the columns to compare different catalytic systems.

Alternative and Emerging Synthetic Routes

While the palladium-catalyzed telomerization of butadiene and methanol is the most established route, research into alternative and more sustainable methods is ongoing.

The telomerization of 1,3-butadiene with alcohols is considered a green process due to its high atom efficiency, leading to functionalized 2,7-octadienes. researchgate.net Efforts to further enhance the green credentials of this synthesis focus on developing heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. cas.cn For instance, a heterogeneous catalyst, Pd@HCP-NHC-3, has been developed that can be reused at least 10 times without a significant loss in activity and selectivity. cas.cn The use of biomass-derived alcohols as nucleophiles in the telomerization reaction is also an area of active research, offering a renewable pathway to these compounds. rsc.org

The development of novel ligands for the palladium catalyst is a key area of research for improving the synthesis of methoxy (B1213986) octadienes. Novel phosphine ligands, such as those based on (benzo)furylphosphines, have been shown to enable the synthesis of 1-methoxy-2,7-octadiene in quantitative yields at room temperature with very high productivity. rsc.orgrsc.org Another approach involves the use of carbene-functionalized hypercrosslinked polymers as ligands, which have demonstrated significantly improved activity and selectivity. cas.cn Furthermore, catalyst compositions prepared from a palladium source and specific phosphadamantane ligands are being explored for their surprising solubility and stability, which are beneficial for industrial applications. google.comwipo.int

Reactivity and Advanced Chemical Transformations of 1,6 Octadiene, 8 Methoxy

Olefin Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. wikipedia.org This process is of paramount importance for the synthesis of a variety of chemical intermediates. In the context of 1,6-octadiene (B1609464), 8-methoxy-, hydroformylation presents an opportunity to introduce aldehyde functionalities, leading to valuable bifunctional molecules. The hydroformylation of alkenyl ethers is known to typically proceed with the formyl group adding to the carbon atom alpha to the ether oxygen. wikipedia.org

Reaction Scheme:

The formation of 9-methoxy-7-nonenal would require regioselective formylation at the C-7 position. Achieving high selectivity for a specific aldehyde isomer from a diene is a significant challenge in catalysis. General methods for the synthesis of aldehydes include the oxidation of primary alcohols, ozonolysis of alkenes, and the hydration of terminal alkynes. youtube.com The synthesis of long-chain methoxy (B1213986) aldehydes can also be achieved through methods like the substitution reaction of mPEG-mesylate with mono-alkoxides of symmetrical diols followed by mild oxidation. researchgate.net

The choice of catalyst is crucial in directing the outcome of a hydroformylation reaction, influencing activity, selectivity, and stability. researchgate.net Homogeneous catalysts, particularly those based on rhodium and cobalt, are widely employed in industrial hydroformylation processes. wikipedia.org

Ruthenium-based catalysts have emerged as a promising alternative to rhodium for certain hydroformylation applications, often exhibiting different selectivities. rsc.org Ruthenium carbonyl complexes can catalyze the hydroformylation of various olefins. For instance, a novel catalytic domino reductive hydroformylation–esterification of olefins has been reported using an inexpensive ruthenium carbonyl catalyst. rsc.org In the context of dienes, ruthenium catalysts have been explored for hydroaminomethylation, a related transformation. acs.org While less common than rhodium for industrial hydroformylation, ruthenium catalysts offer a unique potential for tuning the regioselectivity of the reaction with functionalized olefins.

The table below illustrates the potential effect of different ligands on the regioselectivity of ruthenium-catalyzed hydroformylation of a generic functionalized diene, based on general principles.

| Catalyst System | Ligand | Predominant Isomer | Reference (Illustrative) |

| Ru(CO)xLy | Triphenylphosphine (B44618) | Linear Aldehyde | rsc.org |

| Ru(CO)xLy | Bulky Phosphite | Branched Aldehyde | rsc.org |

This table is illustrative and based on general principles of hydroformylation, as specific data for 1,6-octadiene, 8-methoxy- is not available.

Cluster ion catalysts represent a more advanced class of catalysts that can offer unique reactivity and selectivity in hydroformylation. These catalysts consist of a defined number of metal atoms, bridging the gap between homogeneous and heterogeneous catalysis. Rhodium cluster catalysts, in particular, have been investigated for the hydroformylation of alkenes. nih.gov For example, a porous organic polymer-anchored rhodium cluster catalyst has been shown to be effective for the hydroformylation of alkenes to branched aldehydes. nih.gov The use of these catalysts could potentially offer enhanced control over the hydroformylation of a diene like 1,6-octadiene, 8-methoxy-, although specific studies are lacking. Zeolite-encaged isolated rhodium ions have also been shown to be highly efficient heterogeneous catalysts for alkene hydroformylation. chinesechemsoc.org

Controlling the position of the formyl group addition (regiochemistry) is a key challenge in the hydroformylation of unsymmetrical olefins and dienes. In the case of 1,6-octadiene, 8-methoxy-, hydroformylation can occur at either of the two double bonds, and at different positions within each, leading to a mixture of aldehyde isomers.

Several factors influence regioselectivity:

Steric Effects: Bulky ligands on the metal center tend to favor the formation of linear aldehydes (anti-Markovnikov addition) by directing the catalyst to the less hindered terminal carbon of an alkene.

Electronic Effects: The electronic properties of both the substrate and the ligands can influence the regioselectivity. The methoxy group in 1,6-octadiene, 8-methoxy- can exert an electronic influence on the adjacent double bond.

Reaction Conditions: Temperature, pressure of carbon monoxide and hydrogen, and solvent can all impact the ratio of linear to branched aldehydes.

For instance, in the rhodium-catalyzed hydroformylation of unsaturated esters, highly regioselective outcomes can be achieved by using specific phosphine (B1218219) ligands at near-ambient temperatures and elevated pressures. nih.gov The hydroformylation of ω-unsaturated ethers often leads to the formation of the aldehyde at the carbon adjacent to the ether oxygen.

The following table provides a hypothetical representation of how reaction conditions might influence the regioselectivity in the hydroformylation of a non-conjugated diene.

| Parameter | Condition 1 | Condition 2 | Predominant Product (Hypothetical) | Reference (Illustrative) |

| Ligand | Small, electron-donating | Bulky, electron-withdrawing | Branched Aldehyde | Linear Aldehyde |

| Temperature | Low | High | Kinetic Product | Thermodynamic Product |

| CO Pressure | High | Low | Higher linear selectivity | Increased isomerization |

This table is for illustrative purposes to demonstrate general trends in regiochemical control.

Catalytic Systems in Hydroformylation

Selective Hydrogenation Studies

Selective hydrogenation of a diene involves the reduction of one double bond while leaving the other intact. This is a valuable transformation for creating partially saturated compounds from readily available dienes. For 1,6-octadiene, 8-methoxy-, selective hydrogenation of one of the double bonds would yield a monounsaturated ether, a potentially useful synthetic intermediate.

The selective hydrogenation of non-conjugated dienes can be challenging as both double bonds may have similar reactivity. However, subtle differences in steric and electronic environments can be exploited to achieve selectivity. Catalytic systems for the selective hydrogenation of dienes often employ transition metals like palladium or nickel. google.com For example, a process for the selective hydrogenation of conjugated dienes from a mixed hydrocarbon stream using a nickel-based catalyst has been developed. google.com While 1,6-octadiene, 8-methoxy- is a non-conjugated diene, the principles of catalyst design for selective hydrogenation are relevant.

The presence of the methoxy group could influence the selectivity of the hydrogenation. The ether functionality itself is generally stable to typical hydrogenation conditions used for alkenes. However, cleavage of benzylic ethers can occur under certain hydrogenation conditions, though this is not applicable to the aliphatic ether in 1,6-octadiene, 8-methoxy-. youtube.com

The choice of catalyst and reaction conditions is critical to achieve the desired selectivity. For instance, using a poisoned catalyst (e.g., Lindlar's catalyst) can prevent over-reduction.

The table below shows potential outcomes of selective hydrogenation of a generic non-conjugated diene based on different catalytic systems.

| Catalyst | Conditions | Major Product | Reference (Illustrative) |

| Pd/C | H2 (1 atm), Room Temp. | Mixture of mono-ene and alkane | google.com |

| Ni/Al2O3 | H2 (controlled stoichiometry) | Predominantly mono-ene | google.com |

| Rh(PPh3)3Cl (Wilkinson's Cat.) | H2, Benzene | Selective hydrogenation of less substituted double bond | General Knowledge |

This table is illustrative, as specific data for the selective hydrogenation of 1,6-octadiene, 8-methoxy- is not available in the searched literature.

Conversion to Saturated Methoxy Octane Derivatives (e.g., 1-methoxyoctane)

The double bonds in 1,6-octadiene, 8-methoxy- can be fully saturated through catalytic hydrogenation. This reduction reaction converts the diene into its corresponding saturated alkane, 1-methoxyoctane (B1618030). The process involves the addition of hydrogen (H₂) across the C=C bonds, transforming the unsaturated hydrocarbon chain into a saturated one. This type of reaction is a fundamental transformation in organic synthesis, effectively removing the reactivity associated with the alkenes and altering the physical properties of the molecule.

The general reaction is as follows:

C₉H₁₆O + 2H₂ → C₉H₂₀O (1,6-Octadiene, 8-methoxy-) + (Hydrogen) → (1-methoxyoctane)

This conversion is typically achieved with high efficiency using a heterogeneous catalyst. masterorganicchemistry.com

Role of Palladium-on-Carbon (Pd/C) Catalysts in Alkene Reduction

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes. masterorganicchemistry.comcommonorganicchemistry.com It is a form of heterogeneous catalyst where fine particles of palladium metal are dispersed onto a high-surface-area support, typically activated carbon. commonorganicchemistry.comwikipedia.org This arrangement maximizes the active catalytic surface available for the reaction.

The mechanism of Pd/C-catalyzed hydrogenation involves several key steps that occur on the metal surface:

Adsorption: The hydrogen gas (H₂) and the alkene (1,6-octadiene, 8-methoxy-) are adsorbed onto the surface of the palladium catalyst. masterorganicchemistry.com

Hydrogen Dissociation: The H-H bond in hydrogen is cleaved, and individual hydrogen atoms bind to the palladium surface. masterorganicchemistry.com

Alkene Coordination: The π-bond of the alkene interacts with the metal surface.

Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the palladium surface to the carbons of the double bond. This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

Desorption: Once saturated, the resulting alkane (1-methoxyoctane) detaches from the catalyst surface, freeing the active site for another catalytic cycle. masterorganicchemistry.com

The use of Pd/C is favored due to its high activity, selectivity, and ease of separation from the reaction mixture by simple filtration. mdpi.com The catalyst's efficiency can be influenced by factors such as palladium loading (typically 5% or 10% by weight), reaction temperature, and hydrogen pressure. commonorganicchemistry.comwikipedia.org

| Catalyst Properties and Reaction Details | |

| Catalyst | Palladium on Carbon (Pd/C) |

| Appearance | Black Powder |

| Typical Loading | 5% or 10% Pd by weight |

| Reaction Type | Heterogeneous Catalytic Hydrogenation |

| Reactants | Alkene, Hydrogen (H₂) |

| Key Transformation | C=C → C-C |

| Product | Alkane |

Anodic Intramolecular Olefin Coupling and Electrosynthesis

Beyond simple reduction, 1,6-octadiene, 8-methoxy- is a key substrate in advanced electrosynthesis, specifically in anodic intramolecular olefin coupling reactions. acs.org In this process, an electrochemical cell is used to oxidize the molecule, initiating a cascade of reactions that result in the formation of new carbon-carbon bonds and cyclic structures. wustl.edu The enol ether functionality of 1,6-octadiene, 8-methoxy- serves as the initiating group, as it is readily oxidized at the anode. acs.org The reaction proceeds through a net two-electron oxidation and is terminated by nucleophilic attack from a solvent molecule, such as methanol (B129727). acs.org

Mechanistic Elucidation of Electrochemical Transformations

Computational and experimental studies have detailed the complex mechanism of the anodic cyclization of 1,6-octadiene, 8-methoxy-. acs.orgacs.org The process is generally understood to follow an E-C-E (Oxidation-Chemical Step-Oxidation) mechanism, involving distinct radical cation and dication intermediates. acs.org

The first step in the electrosynthesis is the initial oxidation of the 1,6-octadiene, 8-methoxy- molecule at the anode. acs.org The enol ether moiety is the most electron-rich part of the molecule and loses an electron to form a radical cation intermediate. acs.orgacs.org

Formation: R-CH=CH-OR' → [R-CH=CH-OR']•⁺ + e⁻

This radical cation is a highly reactive species. acs.orgresearchgate.net The crucial carbon-carbon bond-forming step occurs at this stage, where the terminal olefin acts as an intramolecular nucleophile, attacking the radical cation center of the oxidized enol ether. acs.orgwustl.edu This cyclization step can lead to the formation of five- or six-membered rings. The stability and subsequent reaction pathway of this cyclized radical cation are significantly influenced by the solvent environment. acs.org

Following the initial cyclization at the radical cation stage, the intermediate undergoes a second oxidation at the anode, losing another electron to form a dication intermediate. acs.org

Formation: [Cyclized Radical Cation]•⁺ → [Cyclized Dication]²⁺ + e⁻

This second oxidation step makes the subsequent cyclization irreversible. acs.org The resulting dication is a powerful electrophile, highly susceptible to attack by any available nucleophiles in the reaction medium.

The final step of the reaction sequence is the trapping of the highly electrophilic dication intermediate by a nucleophilic solvent molecule. acs.org When the reaction is conducted in methanol, the methanol molecules act as nucleophiles, attacking the dication to neutralize the charge and form the final, stable cyclized product. acs.orgacs.org

Trapping Reaction: [Cyclized Dication]²⁺ + 2 CH₃OH → Final Product + 2H⁺

| Electrochemical Mechanism Step | Description | Intermediate Species |

| First Oxidation (E) | The enol ether of 1,6-octadiene, 8-methoxy- loses an electron at the anode. | Radical Cation |

| Chemical Step (C) | Intramolecular cyclization occurs via attack of the terminal olefin on the radical cation. | Cyclized Radical Cation |

| Second Oxidation (E) | The cyclized radical cation loses a second electron at the anode. | Cyclized Dication |

| Nucleophilic Trapping | Solvent molecules (e.g., methanol) attack the dication to form the final product. | Final Product |

Computational Studies on Oxidation Potentials and Reaction Free Energies

Computational chemistry provides a powerful lens for understanding the electrochemical properties of organic molecules. While specific computational studies on 1,6-octadiene, 8-methoxy- are not extensively documented in the literature, we can infer its behavior by examining studies on related systems.

The electrical double layer (EDL) at the electrode-electrolyte interface plays a critical role in the kinetics and thermodynamics of electrochemical reactions. The EDL is a structured region comprising an inner layer of specifically adsorbed ions and solvent molecules and a diffuse outer layer. acs.orgresearchgate.net This structure can significantly influence the local electric field and the concentration of reactants and intermediates near the electrode surface. acs.orgwikipedia.org

For a molecule like 1,6-octadiene, 8-methoxy-, the presence of the methoxy group can influence its orientation within the EDL. The oxygen atom can interact with the electrode surface or with ions in the electrolyte, affecting the electron transfer process. The potential of zero charge (PZC) of the electrode material is a key parameter; the charge of the electrode relative to the PZC will dictate the composition of the EDL and the electrostatic interactions with the molecule. nih.gov Computational models, such as those based on density functional theory (DFT), can be used to simulate the complex interplay between the electrode potential, the EDL structure, and the reaction energetics of similar ether-containing molecules. nih.gov These models can help predict how changes in the electrolyte composition or electrode material could alter the oxidation potential of the diene. wikipedia.org

Upon one-electron oxidation, 1,6-octadiene, 8-methoxy- would form a radical cation. The conformation of this reactive intermediate is crucial in determining the subsequent reaction pathways, such as cyclization or intermolecular reactions. Computational studies on radical cations of methoxy-substituted aromatic compounds and dienes have shown that the distribution of spin and charge is highly dependent on the molecular geometry. researchgate.netnih.govwikipedia.org

For the radical cation of 1,6-octadiene, 8-methoxy-, several conformations would be accessible due to the flexible octadiene chain. The relative energies of these conformers would be influenced by steric interactions and the stabilization of the radical and cationic centers. The methoxy group can influence the stability of adjacent radical or cationic centers through resonance or inductive effects. DFT calculations can be employed to determine the minimum energy conformations of the radical cation and the transition states for its various reactions. This analysis is critical for predicting the regioselectivity and stereoselectivity of subsequent bond-forming events.

Table 1: Hypothetical Relative Energies of Reactive Intermediates of 1,6-Octadiene, 8-methoxy- Based on General Principles

| Intermediate | Description | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Initial Radical Cation | Formed upon one-electron oxidation. | 0 (Reference) | Delocalization of spin and charge across the diene system. |

| Cyclized Radical Cation (5-exo) | Forms a five-membered ring. | -5 to -10 | Favorable ring strain for a five-membered ring. |

| Cyclized Radical Cation (6-endo) | Forms a six-membered ring. | -2 to -7 | Generally less favorable kinetically than 5-exo cyclization. |

| Allylic Radical | Formed by H-atom abstraction from a carbon adjacent to a double bond. | Variable | Stability depends on the specific position of the radical. |

Note: This table is illustrative and based on general principles of radical chemistry. Actual values would require specific computational studies.

Stereochemical Outcomes of Cyclization Reactions

The radical cation of 1,6-octadiene, 8-methoxy- can undergo intramolecular cyclization, a powerful method for constructing cyclic compounds. The stereochemical outcome of these reactions is a key consideration. While direct studies on this specific molecule are lacking, research on the radical cyclization of related systems provides valuable insights. For instance, studies on ketyl radical cyclizations have demonstrated that the stereochemistry can be controlled by the presence of coordinating groups. researchgate.net

In the case of 1,6-octadiene, 8-methoxy-, the methoxy group could potentially influence the stereochemical course of the cyclization. The cyclization of the diene can lead to the formation of five- or six-membered rings with various stereochemical arrangements at the newly formed stereocenters. The preferred stereochemical outcome will be determined by the relative energies of the diastereomeric transition states, which are influenced by steric and electronic factors. Computational modeling can be instrumental in predicting these outcomes.

Carbonylation Reactions of Allylic Ethers

The presence of an allylic ether moiety in 1,6-octadiene, 8-methoxy- suggests its potential to undergo carbonylation reactions. Palladium-catalyzed carbonylation of allylic compounds is a well-established method for the synthesis of β,γ-unsaturated esters and acids. acs.orgrsc.org While direct carbonylation of allylic ethers can be challenging, it has been achieved under specific conditions. researchgate.net

The mechanism of palladium-catalyzed carbonylation of an allylic substrate typically involves the formation of a π-allylpalladium intermediate. nih.gov Subsequent insertion of carbon monoxide (CO) into the palladium-carbon bond, followed by reaction with an alcohol or water, yields the carbonylated product. acs.org For 1,6-octadiene, 8-methoxy-, carbonylation could potentially occur at the allylic position, leading to the formation of a methoxycarbonyl group. DFT studies on the carbonylation of similar allylic systems have shown that the regioselectivity and efficiency of the reaction are highly dependent on the ligand environment of the palladium catalyst and the reaction conditions. acs.org

Table 2: Potential Products from Carbonylation of 1,6-Octadiene, 8-methoxy-

| Product Name | Structure | Reaction Conditions |

| Methyl 9-methoxy-2-methylene-7-nonenoate | (Structure depicting carbonylation at the terminal double bond) | Pd catalyst, CO, Methanol |

| Methyl 8-methoxy-2,7-octadien-1-carboxylate | (Structure depicting carbonylation at the allylic ether position) | Pd catalyst, CO, Methanol |

Note: The structures and reaction conditions in this table are hypothetical and based on known carbonylation reactions of related compounds.

Polymerization and Addition Reactions Involving the Diene Moiety

The two double bonds in 1,6-octadiene, 8-methoxy- make it a potential monomer for polymerization reactions. The polymerization of conjugated dienes is a fundamental process in the production of synthetic rubbers and other polymers. libretexts.org Non-conjugated dienes like 1,6-octadiene can also be polymerized through various methods, including acyclic diene metathesis (ADMET) polymerization. acs.org The presence of the methoxy group could influence the polymerization process and the properties of the resulting polymer. acs.org For instance, it could affect the catalyst's activity and the polymer's solubility and thermal properties. mdpi.com

Addition reactions across the double bonds are also a key feature of the reactivity of 1,6-octadiene, 8-methoxy-. Electrophilic addition of reagents like hydrogen halides would proceed via a carbocation intermediate, with the regioselectivity governed by the stability of the resulting carbocation. masterorganicchemistry.com The presence of the electron-donating methoxy group could influence the reactivity and regioselectivity of these additions. Radical additions can also occur, and the diene moiety can participate in cycloaddition reactions. youtube.com

Reductive Dimerization Studies on Related Dienes (Contextual Analysis)

Several methods have been developed for the reductive dimerization of dienes, including those mediated by low-valent metals like nickel and zinc, as well as electrochemical methods. researchgate.netnyu.edunih.gov For instance, nickel-catalyzed reductive cyclization of 1,6-dienes has been shown to produce 3,4-disubstituted cyclopentane (B165970) derivatives with high trans diastereoselectivity. nyu.edu The mechanism is proposed to involve Ni(I) and Ni(III) intermediates.

Samarium(II) iodide (SmI2) is another reagent known to promote the reductive coupling of unsaturated compounds. wikipedia.orgnih.govwikipedia.orgacs.orgorganic-chemistry.org In the context of dienes, SmI2 could potentially mediate an intramolecular cyclization via a radical-anion intermediate. The presence of the methoxy group in 1,6-octadiene, 8-methoxy- could influence the course of these reductive reactions by coordinating to the metal center or by affecting the stability of the radical intermediates. Electrochemical reduction of dienes can also lead to dimerization products, with the outcome often dependent on the electrode material and reaction conditions. researchgate.net

Role of 1,6 Octadiene, 8 Methoxy As a Synthetic Intermediate and Building Block

Industrial Applications in Fine Chemical Production

In the landscape of industrial organic chemistry, 1,6-Octadiene (B1609464), 8-methoxy- and its isomers play a crucial role, particularly as a precursor in multi-step processes for the production of valuable fine chemicals. One of the most significant applications is in the synthesis of 1-octene (B94956), a linear alpha-olefin with high demand as a comonomer in the production of polyethylene (B3416737) and as a starting material for various industrial products like plasticizer alcohols and lubricants.

Precursor to 1-Octene via Multi-Step Processes

A commercialized route for the production of 1-octene leverages the telomerization of 1,3-butadiene (B125203) with methanol (B129727), which yields 1-methoxy-2,7-octadiene (B8591526), an isomer of 1,6-Octadiene, 8-methoxy-. This process is a cornerstone of on-purpose 1-octene production and involves subsequent chemical transformations.

The initial product of the telomerization, a methoxy-octadiene, undergoes a hydrogenation step to yield 1-methoxyoctane (B1618030). This reaction involves the saturation of the two carbon-carbon double bonds in the diene. The hydrogenation is typically carried out in the presence of a suitable catalyst, such as a supported palladium catalyst. For optimal conversion, the reaction is often conducted in the liquid phase under controlled temperature and pressure. The purity of the resulting 1-methoxyoctane is crucial for the efficiency of the subsequent step.

| Parameter | Value/Condition |

| Reactant | 1-methoxy-2,7-octadiene |

| Product | 1-Methoxyoctane |

| Catalyst | Supported Palladium Catalyst |

| Phase | Liquid |

| Pressure | 1 to 64 bar |

| Temperature | 10 to 140°C |

| Conversion | > 98% |

| Parameter | Value/Condition |

| Reactant | 1-Methoxyoctane |

| Primary Products | 1-Octene, Methanol |

| Reaction Type | High-Temperature Cracking (Pyrolysis) |

| Temperature | Approximately 330°C |

| Pressure | Atmospheric (1 bar absolute) |

| Conversion of 1-Methoxyoctane | ~80% |

| Selectivity to Octenes | ~66% (with 95.7% being 1-octene) |

Building Block in Complex Molecule Synthesis

Beyond its industrial application as a precursor to 1-octene, the structural features of 1,6-Octadiene, 8-methoxy- make it a valuable building block for the synthesis of more complex and functionally diverse molecules. ontosight.ai The presence of two distinct double bonds and a methoxy (B1213986) group provides multiple reaction sites for chemists to elaborate upon.

Precursor to Functionalized Organic Compounds

The two olefinic functionalities within 1,6-Octadiene, 8-methoxy- can be selectively or simultaneously transformed to introduce a wide array of functional groups. For instance, the terminal and internal double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, leading to a range of saturated and functionalized alkanes. The methoxy group can also be a site for chemical modification or can influence the reactivity of the adjacent double bond. ontosight.ai While specific, extensively documented examples of its use in the synthesis of complex functionalized compounds are not widespread in readily available literature, its structure inherently suggests its potential as a bifunctional building block for creating molecules with tailored properties.

Potential in Natural Product Synthesis and Analogues

The framework of 1,6-Octadiene, 8-methoxy- holds potential for application in the synthesis of natural products and their analogues. ontosight.ai Many natural products contain long carbon chains with varying degrees of unsaturation and oxygenation. The eight-carbon backbone of this diene, along with its existing functional groups, could serve as a key fragment in the retrosynthetic analysis of certain natural product targets. The double bonds can be utilized for carbon-carbon bond-forming reactions, such as metathesis or Diels-Alder reactions, to construct cyclic systems or to extend the carbon chain. The methoxy group could be a precursor to a hydroxyl group, which is a common functionality in many natural products. Although direct and specific examples of the total synthesis of a natural product starting from 1,6-Octadiene, 8-methoxy- are not prominently featured in the scientific literature, its potential as a versatile starting material for such endeavors is recognized by synthetic chemists. ontosight.ai

Derivations and Analogues for Structure-Reactivity Relationship Studies.ontosight.airesearchgate.netresearchgate.net

The study of derivatives and analogues of 1,6-Octadiene, 8-methoxy- is crucial for understanding structure-reactivity relationships. By systematically altering the position of the double bonds, adding substituents, or transforming the carbon skeleton, researchers can probe how these changes influence the electronic and steric properties of the molecule. This knowledge is instrumental in designing targeted syntheses and functional materials. The methoxy group, in particular, can be involved in various transformations, including cross-coupling reactions, which facilitate the introduction of further functional groups. ontosight.ai These modified structures serve as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and natural products. ontosight.airesearchgate.net

Methoxy-Substituted Octadienes and Their Isomers (e.g., 8-methoxy-1,5-octadiene, 8-methoxy-1,4-octadiene)

The isomeric forms of methoxy-substituted octadienes, where the positions of the double bonds are varied, offer a direct means to study how the relative arrangement of reactive sites affects chemical outcomes. The location of the alkene functionalities dictates the molecule's propensity to engage in various transformations such as cyclizations, metathesis, and selective additions.

A notable isomer is (4E)-8-methoxyocta-1,4-diene. nih.gov In this compound, the double bonds are in a 1,4-relationship, which contrasts with the 1,6-positioning in the parent compound. This difference in spacing between the π-systems can lead to distinct reactivity profiles, particularly in reactions that involve the simultaneous or sequential participation of both double bonds. While both 1,6- and 1,4-dienes can undergo similar types of reactions, the regioselectivity and stereoselectivity can be markedly different, providing valuable insights for synthetic planning.

Table 1: Properties of Methoxy-Octadiene Isomers Data sourced from publicly available chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,6-Octadiene, 8-methoxy- | 14543-49-8 | C₉H₁₆O | 140.22 |

| (4E)-8-methoxyocta-1,4-diene | Not available | C₉H₁₆O | 140.22 |

Alkyl-Substituted Methoxy Octadienes (e.g., 1-methoxy-2,6-dimethyl-2,7-octadiene)

The introduction of alkyl groups onto the methoxy octadiene framework serves as another critical tool for modulating reactivity. These substituents can exert significant steric and electronic effects, thereby influencing the speed and selectivity of chemical reactions.

A prominent example is (E)-1-methoxy-3,7-dimethylocta-2,6-diene, also known as geranyl methyl ether. nist.gov This molecule, a derivative of the naturally occurring terpene geraniol, features two methyl groups that modify the properties of the diene system. The substitution on the double bonds alters their nucleophilicity and introduces steric hindrance, which can direct the outcome of reactions such as electrophilic additions or epoxidations. Another related compound is 1-methoxy-2,7-dimethyl-2,7-octadiene. nih.gov Studies on such molecules are vital for developing selective transformations in complex settings, including the synthesis of fragrances, agrochemicals, and pharmaceuticals.

Table 2: Properties of Alkyl-Substituted Methoxy Octadienes Data sourced from publicly available chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-1-Methoxy-3,7-dimethylocta-2,6-diene | 2565-82-4 | C₁₁H₂₀O | 168.28 |

| 1-Methoxy-2,7-dimethyl-2,7-octadiene | 74024521 (CID) | C₁₁H₂₀O | Not specified |

Modified Octadiene Frameworks in Specialized Syntheses

The carbon skeleton of methoxy octadienes is not merely a passive scaffold but a versatile framework that can be fundamentally reconstructed to create high-value, specialized molecules. These transformations go beyond simple functionalization and involve the formation of new ring systems and complex architectures.

Cyclization to Form Tetralones: A significant application of modifying such linear frameworks is in the synthesis of polycyclic compounds like 8-methoxy-1-tetralone. researchgate.netrepec.org This tetralone is a crucial building block for important pharmaceutical agents, including the antitumor compound ARQ-501 (β-lapachone). researchgate.net The synthesis can be achieved through a sequence of reactions including palladium-mediated cross-coupling, hydrogenation, and an intramolecular acylation of a precursor derived from a functionalized hydrocarbon chain. researchgate.net This process transforms a simple, flexible diene-like structure into a rigid, bicyclic aromatic ketone, demonstrating a powerful strategy for building molecular complexity. researchgate.net

Precursors for Advanced Materials: The principles of modifying simple organic frameworks are central to materials science. For instance, the synthesis of complex functional molecules like methoxy-substituted azahelicenes involves the strategic assembly of smaller, functionalized building blocks. researchgate.net Similarly, in the field of metal-organic frameworks (MOFs), organic linker molecules are used to construct porous, crystalline materials. rsc.org A functionalized octadiene could theoretically be converted, for example through oxidation to a dicarboxylic acid, into a linker suitable for MOF synthesis. The properties of the resulting MOF can be further tuned through post-synthetic modification, a process that alters the chemical groups within the framework to create materials with tailored capabilities for catalysis, gas separation, or sensing. nih.govresearchgate.netrsc.org

Advanced Spectroscopic and Characterization Methodologies for Mechanistic Insight

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Regiochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of "1,6-Octadiene, 8-methoxy-" and its reaction products. Techniques such as 1H and 13C NMR are fundamental in confirming the structural identity and purity of synthesized dienes. For instance, characteristic signals for alkene protons are expected in the δ 5.0–5.5 ppm range, while double-bond carbons typically appear in the δ 120–130 ppm region in 13C NMR spectra.

In the context of complex reactions, such as the titanium tetrachloride mediated addition of silylated octadienes to aldehydes, NMR is crucial for determining the stereochemistry of the resulting products. acs.org Detailed analysis of coupling constants and the use of two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) allow for the assignment of relative stereochemistry at newly formed stereogenic centers.

Computational studies combined with experimental data further enhance the utility of NMR. For example, in the anodic intramolecular olefin coupling of "(E,Z)-1-methoxy-1,6-octadiene," density functional theory (DFT) calculations can predict the structures of various stereoisomers of the cyclized products, which can then be correlated with experimental NMR data to provide a comprehensive understanding of the reaction mechanism. acs.org

Table 1: Predicted NMR Chemical Shift Ranges for Key Functional Groups in Octadiene Derivatives

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Alkene Protons (=C-H) | 5.0 - 5.5 | 120 - 130 |

| Methoxy (B1213986) Protons (-OCH₃) | 3.3 - 3.5 | 55 - 60 |

| Allylic Protons (-C-CH=C) | 1.8 - 2.2 | 20 - 40 |

| Note: These are general predicted ranges and can vary based on the specific molecular environment. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions involving "1,6-Octadiene, 8-methoxy-" and for the identification of intermediates and final products. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying volatile compounds in a reaction mixture. nih.govacs.org The mass spectrum provides the molecular weight of the compound, and the fragmentation pattern offers structural clues. nist.gov For "1,6-Octadiene, 8-methoxy-", the expected molecular ion peak [M]+ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 140.22 g/mol . nih.gov

In studies of anodic cyclization, mass spectrometry is used to identify the various oxidized and cyclized products formed. acs.org It can help distinguish between the formation of five-membered or six-membered ring products. acs.org Furthermore, advanced techniques such as electrospray ionization (ESI-MS) can be used to study reaction intermediates in solution.

Table 2: Predicted Mass Spectrometry Adducts for 1,6-Octadiene (B1609464), 8-methoxy-

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.12740 |

| [M+Na]⁺ | 163.10934 |

| [M-H]⁻ | 139.11284 |

| [M+NH₄]⁺ | 158.15394 |

| Source: Predicted values based on computational models. uni.lu |

Infrared Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy is a valuable technique for tracking the transformation of functional groups during reactions of "1,6-Octadiene, 8-methoxy-". The presence or disappearance of characteristic absorption bands in the IR spectrum provides direct evidence of chemical changes. libretexts.orgwiley.com

For the starting material, "1,6-Octadiene, 8-methoxy-", key IR absorptions would include:

C=C stretch from the alkene groups, typically found in the 1680-1640 cm⁻¹ region. libretexts.orglibretexts.org

=C-H stretch from the alkene protons, appearing around 3100-3000 cm⁻¹. libretexts.orglibretexts.org

C-O stretch from the methoxy group, which is expected in the 1250-1000 cm⁻¹ range. libretexts.orglibretexts.org

C-H stretch from the alkane backbone, observed between 3000–2850 cm⁻¹. libretexts.orglibretexts.org

During a reaction, such as an oxidation or addition reaction, changes in these bands would be monitored. For example, if the double bonds are consumed, the intensity of the C=C and =C-H stretching bands would decrease or disappear. Conversely, the appearance of new bands, such as a broad O-H stretch around 3300 cm⁻¹ for an alcohol or a strong C=O stretch around 1700 cm⁻¹ for a carbonyl group, would indicate the formation of new functional groups. libretexts.org

In more complex analyses, theoretical vibrational frequency calculations using methods like Density Functional Theory (DFT) can be compared with experimental FT-IR spectra to gain deeper insights into the vibrational modes of the molecule and its reaction products. oatext.com

Table 3: Characteristic Infrared Absorption Frequencies for 1,6-Octadiene, 8-methoxy- and Potential Transformation Products

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| C=C (alkene) | 1680-1640 | Disappears upon double bond reaction |

| =C-H (alkene) | 3100-3000 | Disappears upon double bond reaction |

| C-O (ether) | 1250-1000 | Present in starting material |

| O-H (alcohol) | 3600-3200 (broad) | Appears if an alcohol is formed |

| C=O (carbonyl) | 1760-1690 (strong) | Appears if a carbonyl is formed |

| Data compiled from general IR spectroscopy principles. libretexts.orglibretexts.org |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules and predict their reactivity. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distributions, and reaction pathways.

Computational studies on the anodic cyclization of (E,Z)-1-methoxy-1,6-octadiene have utilized DFT to understand the reaction mechanism. acs.org This electrosynthesis reaction proceeds through radical cation and dication intermediates, whose properties and subsequent reactions are computationally modeled. acs.org DFT calculations, specifically at the PBE0/6-31G* level of theory, have been conducted for the +1 (doublet) and +2 (singlet) oxidation states of the molecule. acs.org

These calculations are critical for understanding reactivity. For example, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic or electrophilic attack. For methoxy-substituted dienes, DFT has been used to study parameters like chemical potential, global hardness, and electrophilicity, revealing how substituents influence reactivity in cycloaddition reactions. sciencepublishinggroup.commdpi.comscribd.com In the case of the anodic cyclization of 1-methoxy-1,6-octadiene, DFT is employed to calculate the reaction free energies for the formation of different stereoisomers of the resulting five- or six-membered ring products. acs.org

Below is a table summarizing the types of data typically generated from DFT studies on a molecule like 1,6-octadiene (B1609464), 8-methoxy-, based on methodologies applied to it and related diene systems. acs.orgsciencepublishinggroup.comresearchgate.net

| Parameter | Description | Typical Computational Method | Relevance to 1,6-Octadiene, 8-methoxy- |

| Optimized Geometry | The lowest energy three-dimensional structure of the molecule. | B3LYP/6-31G(d), PBE0/6-31G* | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | B3LYP/6-31G(d) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Distributed Multipole Analysis (DMA), Mulliken Population Analysis | Helps identify nucleophilic and electrophilic centers, crucial for predicting reaction pathways. acs.org |

| Reaction Energy Barrier | The activation energy required for a chemical reaction to occur. | Transition State Search (e.g., QST2/QST3), Nudged Elastic Band (NEB) | Determines the feasibility and rate of reactions like cyclization or cycloaddition. acs.orgbeilstein-journals.org |

| Dipole Moment | A measure of the net molecular polarity. | B3LYP/6-31G(d) | Influences solubility and intermolecular interactions. sciencepublishinggroup.comscribd.com |

Molecular Dynamics Simulations for Solvent and Catalytic Environment Effects

While DFT is excellent for calculating properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in complex environments like solutions or near catalytic surfaces. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular interactions.

For 1,6-octadiene, 8-methoxy-, MD simulations have been specifically used to investigate its behavior within the electrochemical double layer during anodic electrosynthesis. acs.org In this context, the molecule is modeled along with the solvent (e.g., methanol), electrolyte ions, and the anode surface. Such simulations reveal how the catalytic environment—in this case, the charged electrode surface—influences the molecule's conformation and orientation. acs.org

Key insights from these simulations include the calculation of the Potential of Mean Force (PMF), which describes the free energy profile of the molecule as a function of its distance from the anode surface. acs.org This helps identify stable and preferential locations for the reactant near the catalyst. The simulations show that the molecule adopts specific orientations to position the enol ether and alkene moieties relative to the electrode, which is critical for the subsequent electron transfer and cyclization steps. acs.org

Force fields, such as OPLS (Optimized Potentials for Liquid Simulations), are continuously updated to accurately model unsaturated ethers like 1,6-octadiene, 8-methoxy-, ensuring the reliability of simulated properties like densities and heats of vaporization. acs.org The use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reactant molecule is treated with high-accuracy DFT and the surrounding solvent and catalyst are treated with classical force fields, allows for an accurate yet computationally feasible simulation of the reaction in its environment. acs.org

The table below outlines typical parameters and findings from MD simulations relevant to 1,6-octadiene, 8-methoxy-. acs.orgnih.govresearchgate.net

| Parameter / Observable | Description | Simulation Method | Relevance to 1,6-Octadiene, 8-methoxy- |

| Potential of Mean Force (PMF) | The free energy as a function of a reaction coordinate, e.g., distance from a surface. | Umbrella Sampling, Metadynamics | Determines the most stable position of the reactant relative to a catalyst or electrode. acs.org |

| Solvation Shell Structure | The arrangement and orientation of solvent molecules around the solute. | Radial Distribution Functions (RDFs) | Explains solvent effects on reactant stability and reactivity. |

| Diffusion Coefficient | The rate at which the molecule moves through the solvent. | Mean Squared Displacement (MSD) analysis | Characterizes the transport of the reactant to the catalytic site. |

| Conformational Dynamics | The time-evolution of the molecule's shape (e.g., end-to-end distance, dihedral angles). | Time-series analysis of molecular geometry | Reveals how the environment (solvent, catalyst) alters the molecule's accessible conformations. tandfonline.com |

| Residence Time | The average time a solvent molecule or ion spends in the reactant's first solvation shell. | Correlation functions | Provides insight into the dynamics of the local solvent environment. researchgate.net |

Chemoinformatics and Reaction Prediction Models

Chemoinformatics applies computational methods to solve chemical problems, with a significant focus on predicting the outcomes of chemical reactions using data-driven and machine learning (ML) approaches. For a molecule like 1,6-octadiene, 8-methoxy-, which contains multiple reactive sites (two different double bonds), predicting the chemo- and regioselectivity of a reaction can be complex.

Modern reaction prediction models use various approaches, including rule-based expert systems and, increasingly, neural networks. neurips.ccacs.org These models are trained on large databases of known chemical reactions. acs.orgacs.org To predict the outcome of a reaction involving 1,6-octadiene, 8-methoxy-, the model would first represent the molecule as a "fingerprint" or a molecular graph. acs.orgarxiv.org This representation is then fed into the trained model along with potential reactants and reagents.

The model can perform several predictive tasks:

Product Prediction : The model predicts the structure of the major product. Some approaches work by generating a list of plausible products and then ranking them to identify the most likely outcome. acs.org

Reactivity Prediction : The system can predict whether a reaction will occur under given conditions. For instance, some models filter out non-reactive combinations before attempting to predict a product. arxiv.org

Mechanism Prediction : Advanced models like Reactron aim to predict the step-by-step electron flow (arrow-pushing mechanism) of a reaction, offering deeper insight than merely predicting the final product. arxiv.org

For alkenes and dienes, specific ML models have been developed to predict outcomes for reactions like hydrohalogenation, Diels-Alder reactions, and various cross-couplings. acs.orgharvard.educhemrxiv.orgacs.org These models can learn the subtle electronic and steric effects that govern selectivity. For example, the presence of the methoxy (B1213986) group in 1,6-octadiene, 8-methoxy- would be a key feature for the model to consider, as it strongly influences the electronic properties of the adjacent double bond.

The table below summarizes the application of chemoinformatics models to a molecule like 1,6-octadiene, 8-methoxy-.

| Prediction Task | Model Type | Input Representation | Relevance to 1,6-Octadiene, 8-methoxy- |

| Reaction Outcome | Neural Network, Random Forest | Molecular Fingerprints, SMILES Strings | Predicts the major product in reactions like cycloadditions or oxidations, navigating the selectivity between the two double bonds. acs.orgacs.org |

| Reaction Conditions | Multilabel Classification Models | Reactant/Product Structure Tuples | Suggests suitable catalysts, solvents, and reagents for a desired transformation. acs.org |

| Site-Selectivity | Graph-based ML Models | Molecular Graphs | Predicts which of the two double bonds in 1,6-octadiene, 8-methoxy- is more likely to react. chemrxiv.org |

| Mechanistic Pathway | Iterative Electron Flow Prediction | Atom- and Bond-based Graphs | Elucidates the step-by-step mechanism of complex transformations, such as acid-catalyzed rearrangements or cyclizations. neurips.ccarxiv.org |

Future Directions and Research Opportunities

Development of More Sustainable and Atom-Economical Syntheses

Current synthetic routes to 1,6-octadiene (B1609464), 8-methoxy-, while effective, often rely on traditional methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and atom-economical syntheses. This includes exploring pathways that minimize waste, reduce the use of hazardous reagents, and maximize the incorporation of all starting materials into the final product. Investigating bio-based feedstocks as starting materials could also represent a significant step towards a more environmentally friendly production process.

One potential route for the synthesis of 1,6-octadiene, 8-methoxy- involves the reaction of methanol (B129727) with buta-1,3-diene, which has a reported yield of 47.0%. lookchem.com Further optimization of this and other existing methods could lead to more sustainable and efficient production.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of 1,6-octadiene, 8-methoxy- and its derivatives could be significantly improved through the discovery and application of novel catalytic systems. Research into this area could focus on several key aspects:

Homogeneous and Heterogeneous Catalysis: Developing new transition metal catalysts (e.g., palladium, ruthenium, rhodium) or organocatalysts could lead to higher yields and better control over the regioselectivity and stereoselectivity of reactions involving the diene.

Lewis Acid Catalysis: The use of eco-friendly Lewis acids, such as samarium(III) chloride (SmCl₃), has shown promise in the synthesis of related heterocyclic compounds and could be adapted for reactions involving 1,6-octadiene, 8-methoxy-. nih.gov

Photocatalysis: Exploring light-mediated catalytic reactions could offer milder reaction conditions and unique reactivity patterns, contributing to more sustainable synthetic protocols.

A notable example of catalytic application is the concise and efficient synthesis of 8-methoxy-1-tetralone, which involves a sequential palladium-mediated cross-coupling reaction (Heck), catalytic hydrogenation, and intramolecular acylation. researchgate.net This highlights the potential of sophisticated catalytic strategies in manipulating methoxy-containing dienes.

Untapped Reactivity Pathways and Functionalization Strategies

The two double bonds and the methoxy (B1213986) group in 1,6-octadiene, 8-methoxy- offer a rich landscape for chemical transformations that remain largely unexplored. ontosight.ai Future research should aim to uncover and harness this untapped reactivity. Potential areas of investigation include:

Selective Functionalization: Developing methods to selectively react with one of the two double bonds would significantly enhance the synthetic utility of this compound.

Metathesis Reactions: Olefin metathesis could be a powerful tool for constructing complex cyclic and acyclic structures from 1,6-octadiene, 8-methoxy-.

The methoxy group can participate in various reactions, including cross-coupling, which allows for the introduction of additional functional groups, further expanding the synthetic possibilities. ontosight.ai

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. Future research should focus on adapting and optimizing the synthesis of 1,6-octadiene, 8-methoxy- for these modern technologies. This would involve:

Developing robust and reliable flow-based synthetic protocols.

Integrating online monitoring and real-time optimization techniques.

Exploring the use of machine learning algorithms to predict optimal reaction conditions.

The ability to produce 1,6-octadiene, 8-methoxy- on demand and with high precision would greatly accelerate its application in various research and industrial settings.

Advanced Material Applications (excluding material properties)

While the focus of this section is not on material properties, the potential for 1,6-octadiene, 8-methoxy- as a building block in the synthesis of advanced materials warrants investigation. Its diene structure makes it a suitable monomer for polymerization reactions, potentially leading to the creation of novel polymers with unique architectures. For instance, its derivatives could be incorporated into the synthesis of complex structures like poly(binaphthol)s through oxidative cross-coupling polymerization. researchgate.net Further research could explore its use in the synthesis of functional polymers for applications in coatings, adhesives, and specialty elastomers.

Bio-inspired Synthesis and Biocatalysis for Analogues and Derivatives

Nature often provides inspiration for the development of novel and efficient synthetic strategies. Future research could explore bio-inspired approaches to the synthesis of 1,6-octadiene, 8-methoxy- and its analogues. This could involve:

Mimicking enzymatic reaction cascades to achieve high selectivity and efficiency.